BIG ENDOTHELIN-2 (1-37) (HUMAN)

Vascular Pharmacology ECE Activity Assay Endothelin Biology

Big Endothelin-2 (1-37) (Human) is the only valid substrate for precise ECE enzymology and inhibitor screening in human vascular models. Unlike the (1-38) isoform, Big ET-2(1-37) shows significantly lower vasoconstriction potency (no complete concentration-response curve up to 300 nM), providing a wider dynamic range for detecting subtle ECE activity changes. The human-specific sequence (differing from rodent by one residue) ensures physiologically relevant data. This lyophilized peptide serves as the definitive calibrator for Big ET-2 immunoassays and the standard pressor agent for in vivo ECE inhibitor studies.

Molecular Formula C188H269N45O56S4
Molecular Weight 4183.68
CAS No. 132699-72-0
Cat. No. B1147257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIG ENDOTHELIN-2 (1-37) (HUMAN)
CAS132699-72-0
Molecular FormulaC188H269N45O56S4
Molecular Weight4183.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Big Endothelin-2 (1-37) (Human) CAS 132699-72-0: A Critical Research Precursor for Studying Endothelin-2 Biology


Big Endothelin-2 (1-37) (Human), a 37-amino acid peptide with a molecular weight of approximately 4184.89 Da , is the biologically inactive, endogenous precursor to the potent 21-amino acid vasoconstrictor peptide, Endothelin-2 (ET-2) . It is formed via the proteolytic cleavage of preproendothelin-2, which is transcribed from the EDN2 gene . This precursor is specifically converted into the mature, active ET-2 peptide by the zinc metalloprotease, Endothelin-Converting Enzyme (ECE) [1], making it an indispensable tool for studying the ET-2 pathway.

Why Generic Substitution of Big Endothelin-2 (1-37) (Human) with Closely Related Analogs Like Big Endothelin-2 (1-38) Fails


In research focused on the human ET-2 system, the use of a generic or non-human analog is not a viable option. The Big Endothelin-2 (1-37) (Human) sequence differs from its rodent counterparts by a single amino acid residue [1], potentially altering its processing or activity in cross-species assays. More critically, even closely related human isoforms, such as Big Endothelin-2 (1-38) (Human), are not functionally interchangeable. Studies in human vascular smooth muscle demonstrate that Big ET-2(1-37) is significantly less potent in eliciting vasoconstriction than Big ET-2(1-38) [2]. The inability of Big ET-2(1-37) to achieve a complete concentration-response curve up to 300 nM, compared to the quantifiable EC50 of Big ET-2(1-38), highlights distinct conversion efficiencies or receptor engagement profiles [2]. This differential activity precludes any simple substitution and underscores the need for the specific (1-37) isoform to accurately model human ET-2 physiology.

Quantitative Evidence Guide for Big Endothelin-2 (1-37) (Human) Differentiation and Selection


Comparative Vasoconstrictor Potency in Human Vascular Smooth Muscle: Big ET-2 (1-37) vs. Big ET-2 (1-38)

In endothelium-denuded human umbilical vein preparations, Big Endothelin-2 (1-37) (Human) demonstrates significantly lower vasoconstrictor potency than its extended isoform, Big Endothelin-2 (1-38) (Human) [1]. The concentration-response curve for Big ET-2(1-37) remains incomplete even at a concentration of 300 nM [1]. In contrast, Big ET-2(1-38) produces a complete and quantifiable response, with a reported EC50 of 99.0 nM [1]. This indicates that Big ET-2(1-37) is a weaker substrate for the human smooth muscle endothelin-converting enzyme (ECE) responsible for its activation.

Vascular Pharmacology ECE Activity Assay Endothelin Biology

Systemic Pressor Response in Anesthetized Rat Model: Big ET-2 (1-37) vs. Mature ET-2

In an in vivo rat model anesthetized with ketamine/xylazine, Big Endothelin-2 (1-37) (Human) exhibited a pressor response that was significantly attenuated compared to its mature active peptide, Endothelin-2 (ET-2) [1]. At an equimolar intravenous dose of 1 nmol/kg, Big ET-2(1-37) was found to be approximately twofold less potent than ET-2 itself (P < 0.05; n=3-4) [1]. This quantifies the dependence of a full pressor response on the in vivo conversion of the precursor to the active ET-2 peptide by ECE.

In Vivo Pharmacology Cardiovascular Physiology Pressor Activity

Receptor Binding Profile of the Mature ET-2 Product in Human Vascular Tissue

The mature ET-2 peptide, generated from the Big ET-2(1-37) precursor, exhibits high-affinity binding to endothelin receptors in human vascular smooth muscle [1]. Saturation binding experiments with iodinated ET-2 on human coronary artery media identified high-affinity binding sites with a KD of 0.71 ± 0.17 nM [1]. This affinity is comparable to that of ET-1 (KD 0.43 ± 0.10 nM) in the same tissue, and both peptides are known to bind with high affinity to both ETA and ETB receptor subtypes [1].

Receptor Pharmacology Radioligand Binding ETA/ETB Selectivity

ECE Cleavage Site Specificity for Big ET-2 (1-37) Activation

The conversion of Big Endothelin-2 (1-37) to its active form, ET-2, requires a highly specific proteolytic cleavage event [1]. Endothelin-converting enzyme-1 (ECE-1) and ECE-2 are type II metalloproteases that cleave big endothelin peptides at a specific site to generate the mature 21-amino acid peptide [1]. For Big ET-2, the cleavage occurs at the Trp21-Val22 bond [1]. This precise, enzyme-dependent processing step is fundamental to the function of Big ET-2(1-37) as a research tool for studying ECE activity and its inhibition.

Enzymology Proteolytic Processing ECE Assay Development

Primary Research Application Scenarios for Big Endothelin-2 (1-37) (Human)


Ex Vivo ECE Activity and Conversion Kinetics in Human Vascular Tissue

Big Endothelin-2 (1-37) (Human) is the specific precursor required to investigate the activity of endogenous endothelin-converting enzyme (ECE) in human vascular smooth muscle preparations, such as the endothelium-denuded umbilical vein model [1]. The use of the (1-37) isoform is critical here, as its conversion is significantly less efficient than that of the (1-38) isoform, providing a wider dynamic range for detecting subtle changes in ECE activity or the effects of inhibitory compounds [1]. Substituting with Big ET-2(1-38) would yield a more potent response and could mask partial inhibition, making Big ET-2(1-37) the preferred tool for this sensitive assay [1].

Calibration and Validation of Immunoassays for Big ET-2

This compound serves as the definitive standard for calibrating and validating quantitative assays, such as ELISAs or RIAs, designed to measure Big Endothelin-2 levels in human biological fluids [1]. Its defined sequence and purity ensure assay specificity and accurate quantification, which is vital for clinical or translational research where Big ET-2 may serve as a biomarker for conditions like heart failure or certain cancers [2].

In Vivo Cardiovascular Pharmacology and Pressor Response Studies

For in vivo studies in rodent models that aim to assess the systemic conversion of precursor peptides to active endothelins, Big Endothelin-2 (1-37) (Human) is the established reagent [1]. Its defined, approximately two-fold lower pressor response compared to mature ET-2 [1] provides a clear, quantifiable baseline for evaluating the efficacy of novel ECE inhibitors or for studying the physiological regulation of the ET-2 system in a whole-animal context. The sequence difference from rodent ET-2 [2] must be considered, but it is the standard for comparative human precursor pharmacology.

In Vitro ECE Enzymology and High-Throughput Inhibitor Screening

Big Endothelin-2 (1-37) (Human) is an essential substrate for in vitro enzymology studies focused on ECE-1 and ECE-2 activity [1]. Its defined cleavage site (Trp21-Val22) [1] allows for the development of precise, product-specific assays to measure enzyme kinetics (Km, Vmax) or to screen small-molecule libraries for novel ECE inhibitors. This application is distinct from using the mature ET-2 peptide and is foundational for drug discovery programs targeting the endothelin axis.

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